molecular formula C11H15NO4 B13617134 tert-Butyl (3,4-dihydroxyphenyl)carbamate

tert-Butyl (3,4-dihydroxyphenyl)carbamate

Cat. No.: B13617134
M. Wt: 225.24 g/mol
InChI Key: NUGGLNMQKCFZJQ-UHFFFAOYSA-N
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Description

tert-Butyl (3,4-dihydroxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO4 It is a derivative of carbamate, which is an ester of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,4-dihydroxyphenyl)carbamate typically involves the reaction of 3,4-dihydroxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,4-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3,4-dihydroxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3,4-dihydroxyphenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3,4-dihydroxyphenyl)carbamate is unique due to the presence of both hydroxyl groups on the phenyl ring, which allows it to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(3,4-dihydroxyphenyl)carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h4-6,13-14H,1-3H3,(H,12,15)

InChI Key

NUGGLNMQKCFZJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)O

Origin of Product

United States

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